3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid
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Overview
Description
3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of dichloro and fluorophenyl groups attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include carboxylic acids, saturated derivatives, and substituted phenylpropanoic acids .
Scientific Research Applications
3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)prop-2-enoic acid
- 3-(2,5-Dichloro-4-fluorophenyl)prop-2-enoic acid
- 3-(2,4-Dichloro-5-methylphenyl)prop-2-enoic acid
Uniqueness
3-(2,4-Dichloro-5-fluorophenyl)prop-2-enoic acid is unique due to the presence of both dichloro and fluorophenyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
682805-15-8 |
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Molecular Formula |
C9H5Cl2FO2 |
Molecular Weight |
235.04 g/mol |
IUPAC Name |
3-(2,4-dichloro-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Cl2FO2/c10-6-4-7(11)8(12)3-5(6)1-2-9(13)14/h1-4H,(H,13,14) |
InChI Key |
NZJGBZOCFIVVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)C=CC(=O)O |
Origin of Product |
United States |
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